molecular formula C10H20O2 B6243988 rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol CAS No. 845507-62-2

rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol

Cat. No.: B6243988
CAS No.: 845507-62-2
M. Wt: 172.3
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Description

The compound rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol is a chiral molecule with a specific stereochemistry It consists of a cyclohexane ring substituted with a hydroxy group and a 2-hydroxy-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol involves the Grignard reaction. This method typically starts with cyclohexanone, which reacts with a Grignard reagent such as isobutylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

  • Hydroboration-Oxidation: : Another synthetic route involves the hydroboration-oxidation of 1-cyclohexene. The hydroboration step uses diborane (B2H6) or a borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes. These methods are scaled up with appropriate adjustments in reaction conditions, such as temperature control, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group in rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol can be oxidized to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: : The compound can undergo reduction reactions, particularly if the hydroxy group is first converted to a leaving group such as a tosylate. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used.

  • Substitution: : The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, converting the hydroxy group to a halide using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols or hydrocarbons

    Substitution: Halides or other substituted cyclohexane derivatives

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions and the development of chiral catalysts.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving alcohol dehydrogenases and other enzymes that act on hydroxy groups. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. For example, its structural analogs could be investigated for use as anti-inflammatory agents or in the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of a wide range of products.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol: This stereoisomer has a different spatial arrangement of atoms, which can lead to different chemical and biological properties.

    (1S,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol: Another stereoisomer with distinct stereochemistry.

    2-(2-hydroxy-2-methylpropyl)cyclohexanone: A related compound where the hydroxy group is oxidized to a ketone.

Uniqueness

The uniqueness of rac-(1R,2S)-2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of chirality in chemical and biological systems.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

845507-62-2

Molecular Formula

C10H20O2

Molecular Weight

172.3

Purity

95

Origin of Product

United States

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